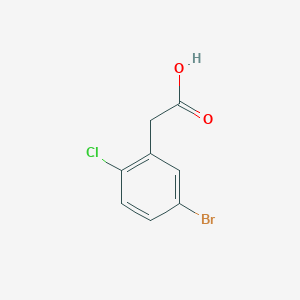
2-(5-Bromo-2-chlorophenyl)acetic acid
Overview
Description
2-(5-Bromo-2-chlorophenyl)acetic acid is a chemical compound with the molecular formula C8H6BrClO2 . It is used as an intermediate in the preparation of biologically active compounds such as the antithrombotic Clopidogrel .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chlorobenzoic acid with concentrated sulfuric acid and potassium sulfide. This mixture is stirred until the solution is clear, then N-bromosuccinimide is added. The reaction is continued for 60 minutes at 40 ℃, after which it is poured into an ice-water bath for crystallization to obtain a crude product of 5-bromo-2-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring substituted with bromine and chlorine atoms, and an acetic acid group . The InChI code for this compound is 1S/C8H6BrClO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) .Chemical Reactions Analysis
This compound is used as an intermediate in the preparation of biologically active compounds . For instance, it can be used in the synthesis of pyrazole derivatives through a cyclocondensation reaction with α,β-ethylenic ketones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.49 g/mol . It has a topological polar surface area of 37.3 Ų and a complexity of 174 . The compound is a solid at room temperature .Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
It’s known that similar compounds have high gastrointestinal absorption and are bbb permeant . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It’s known that similar compounds can be influenced by environmental factors .
properties
IUPAC Name |
2-(5-bromo-2-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYYQYJXBQXUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573511 | |
| Record name | (5-Bromo-2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177985-34-1 | |
| Record name | (5-Bromo-2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromo-2-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

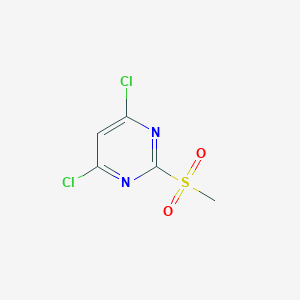
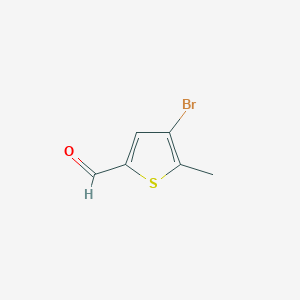
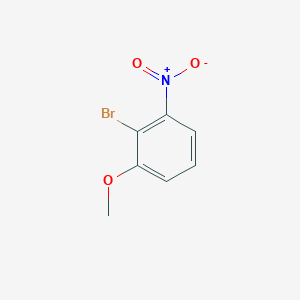
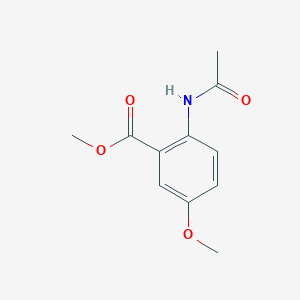
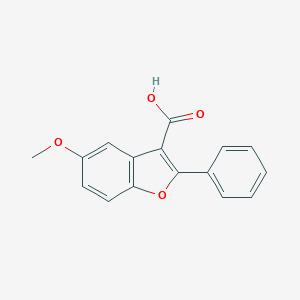
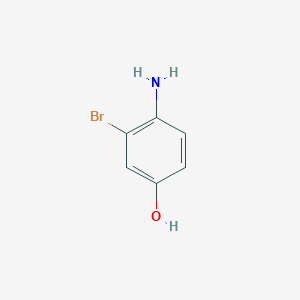

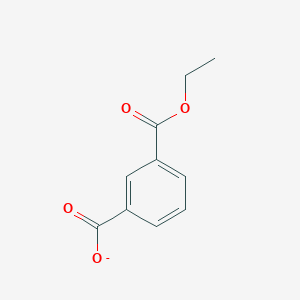
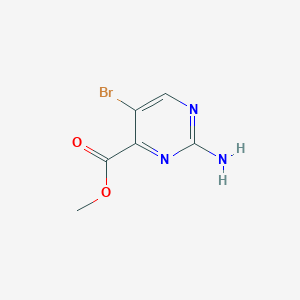
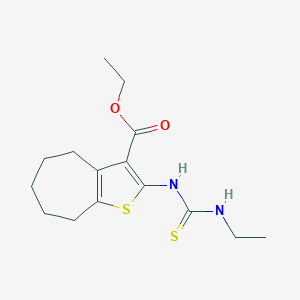
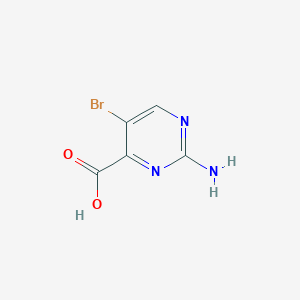

![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)
![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)